(S)-3-oxo-N-(2-oxotetrahydrofuran-3-il)dodecanamida

Descripción general

Descripción

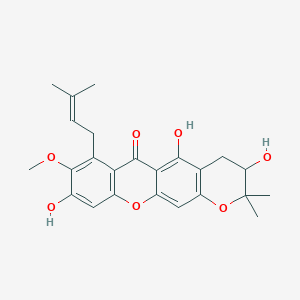

N-3-oxo-dodecanoil-L-homoserina lactona es un compuesto químico perteneciente a la familia de las lactonas de acil-homoserina. Estas moléculas son producidas por diversas bacterias gramnegativas y juegan un papel crucial en la detección de quórum, un sistema regulador utilizado por las bacterias para controlar la expresión genética en respuesta a la densidad celular . Este compuesto es particularmente importante en el contexto de la comunicación bacteriana y la patogenicidad.

Aplicaciones Científicas De Investigación

N-3-oxo-dodecanoil-L-homoserina lactona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química y reactividad de las lactonas de acil-homoserina.

Biología: Juega un papel crucial en el estudio de la detección de quórum y la comunicación bacteriana.

Medicina: Investigada por su papel en la patogenicidad bacteriana y posibles aplicaciones terapéuticas para interrumpir la comunicación bacteriana.

Mecanismo De Acción

N-3-oxo-dodecanoil-L-homoserina lactona ejerce sus efectos a través de la detección de quórum. Se une a proteínas receptoras específicas en las bacterias, como la proteína activadora de la transcripción LasR en Pseudomonas aeruginosa. Esta unión activa la transcripción de genes diana involucrados en diversas funciones bacterianas, incluyendo virulencia, formación de biopelículas y resistencia a los antibióticos . El compuesto también influye en las funciones de las células de mamíferos, como la inhibición de la liberación de mediadores y la quimiotaxis en las células inmunitarias .

Análisis Bioquímico

Biochemical Properties

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The LuxI-type enzymes synthesize this molecule, while the LuxR-type proteins bind to it to regulate quorum sensing-dependent gene expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the production of IL-8 in 16HBE human bronchial epithelial cells .

Molecular Mechanism

The mechanism of action of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-3-oxo-dodecanoil-L-homoserina lactona generalmente implica la acilación de L-homoserina lactona con un derivado de ácido graso. Un método común incluye la reacción de L-homoserina lactona con cloruro de dodecanilo en presencia de una base como trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a bajas temperaturas para evitar reacciones secundarias .

Métodos de Producción Industrial: La producción industrial de N-3-oxo-dodecanoil-L-homoserina lactona puede implicar enfoques biotecnológicos utilizando bacterias genéticamente modificadas que sobreproducen el compuesto. Estas bacterias pueden cultivarse en biorreactores de gran tamaño, y el compuesto puede extraerse y purificarse del medio de cultivo .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-3-oxo-dodecanoil-L-homoserina lactona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.

Sustitución: El anillo lactona puede sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.

Productos Principales:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados hidroxilo.

Sustitución: Diversas lactonas sustituidas dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

N-3-oxo-dodecanoil-L-homoserina lactona es parte de una familia de lactonas de acil-homoserina, que incluyen:

- N-octanoil-homoserina lactona

- N-3-oxodecanoil-homoserina lactona

- N-3-oxotetradecanoil-homoserina lactona

- N-3-hidroxidecanoil-homoserina lactona

- N-3-hidroxi-octanoil-homoserina lactona

Singularidad: N-3-oxo-dodecanoil-L-homoserina lactona es única debido a su longitud de cadena específica y grupo oxo, que confieren afinidades de unión y efectos reguladores distintos en los sistemas de detección de quórum bacterianos. Su capacidad para modular tanto las funciones bacterianas como las de las células de mamíferos la convierte en un compuesto de gran interés en diversos campos de investigación .

Propiedades

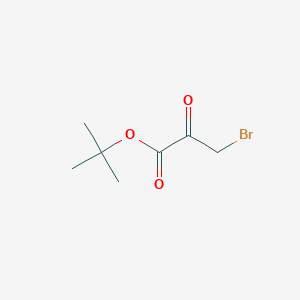

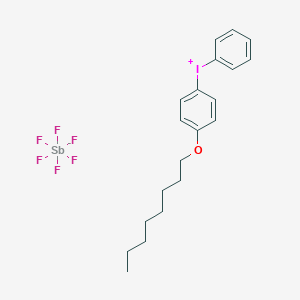

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

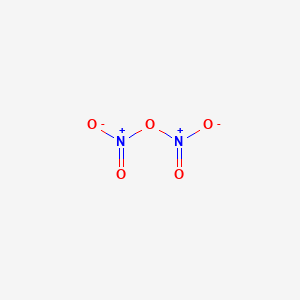

InChI |

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSRRHGYXQCRPU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390604 | |

| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168982-69-2 | |

| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Oxo-dodecanoyl) homoserine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)